molecular formula C22H20N2O2 B2517493 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 925611-70-7

2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2517493
CAS RN: 925611-70-7
M. Wt: 344.414
InChI Key: MPOIDWVOVVIIAI-UHFFFAOYSA-N
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Description

The compound 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related structures suggest a focus on the synthesis and biological evaluation of naphthalene-based acetamide derivatives.

Synthesis Analysis

The synthesis of related naphthalene-based acetamide derivatives is well-documented. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1-yl variant, involves the use of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy for characterization . Although the exact synthesis method for 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is not provided, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of a closely related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī, with a chair conformation for the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . This information provides insights into the potential conformational stability of the naphthalene-based acetamide derivatives.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide. However, related compounds have been evaluated for their biological activities, such as inhibition of aminopeptidase N and antiproliferative effects against various human cancer cell lines . These activities suggest that the compound may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide are not explicitly described in the provided papers. However, the characterization techniques used for similar compounds, such as IR and NMR spectroscopy, as well as elemental analysis, are indicative of the methods that could be employed to determine these properties . Additionally, the anti-angiogenic activity of a related compound and the specific cytotoxicity against certain cancer cell lines suggest that the compound of interest may have similar properties.

Scientific Research Applications

Synthesis and Chemical Properties Research has focused on the synthesis and chemical properties of naphthalene-based acetamide derivatives. For example, a study demonstrated the efficient one-pot synthesis of naphthalene-2-ol and naphthyl acetamide derivatives using nano magnetite as a catalyst under ultrasound irradiation, highlighting the compound's role in facilitating organic reactions (Mokhtary & Torabi, 2017). Another study explored the structural and interaction dynamics of naphthalene-based acetamide with hydrogen and halogen bonding, providing insights into its molecular stability and potential applications in material science (Gouda et al., 2022).

Material Science and Luminescence The luminescent properties of naphthalene derivatives have been investigated, such as in the preparation of lanthanide picrate complexes with naphthalene-based acetamide ligands. These complexes exhibit unique luminescent properties, suggesting applications in sensors and optoelectronic devices (Wang et al., 2009).

Medicinal Chemistry and Drug Design Several studies have explored the anticancer and antiproliferative activities of naphthalene acetamide derivatives. For instance, certain derivatives were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, identifying compounds with specific cytotoxicity against nasopharyngeal carcinoma cells (Chen et al., 2013). Another study focused on the anti-Parkinson's activity of naphthalene-based acetamide derivatives, highlighting their potential in developing new therapeutic agents for Parkinson's disease (Gomathy et al., 2012).

properties

IUPAC Name

2-naphthalen-1-yl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(15-17-7-3-6-16-5-1-2-8-20(16)17)23-18-10-12-19(13-11-18)24-14-4-9-22(24)26/h1-3,5-8,10-13H,4,9,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOIDWVOVVIIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

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